molecular formula C6H13NO2S B3381960 (2R)-2-(methanesulfonylmethyl)pyrrolidine CAS No. 290328-58-4

(2R)-2-(methanesulfonylmethyl)pyrrolidine

Cat. No.: B3381960
CAS No.: 290328-58-4
M. Wt: 163.24 g/mol
InChI Key: VAVPZFZZRHYBLR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Chemical Synthesis

The pyrrolidine scaffold is one of the most ubiquitous heterocyclic structures in pharmaceutical sciences. nih.gov Its prevalence is attributed to several key features. The sp³-hybridized carbon atoms of the saturated ring provide a distinct three-dimensional geometry, which is crucial for specific molecular interactions with biological targets. nih.govnih.gov This structural rigidity, combined with the potential for multiple stereocenters, makes pyrrolidine derivatives invaluable as chiral building blocks, ligands for transition metals, and organocatalysts. nih.govunibo.it

The versatility of the pyrrolidine ring is further enhanced by the numerous synthetic methods available for its construction and functionalization. organic-chemistry.org These strategies range from the modification of naturally occurring chiral precursors like proline and hydroxyproline (B1673980) to de novo ring construction from acyclic molecules. mdpi.comresearchgate.net This synthetic accessibility has cemented the role of pyrrolidine derivatives in the development of a wide range of pharmaceuticals, including antiviral, anticancer, and central nervous system agents. nih.govnih.gov

Key Attributes of Pyrrolidine Scaffolds:

AttributeSignificance in Chemical Synthesis
Three-Dimensionality The non-planar ring structure allows for precise spatial arrangement of substituents, influencing molecular recognition and biological activity. nih.govresearchgate.net
Chirality The presence of one or more stereocenters is fundamental for the synthesis of enantiomerically pure compounds and for use as chiral catalysts and ligands. researchgate.netunibo.it
Synthetic Accessibility A wide variety of synthetic routes, including functionalization of proline and cyclization reactions, are well-established. organic-chemistry.orgacs.org
Biorelevance The pyrrolidine motif is a common feature in many biologically active natural products and FDA-approved drugs. nih.govmdpi.com

Stereochemical Importance of (2R)-2-(Methanesulfonylmethyl)pyrrolidine in Chiral Molecule Design

Within the diverse family of chiral pyrrolidines, this compound holds particular importance due to the unique combination of its stereochemistry and the functional group it carries. The "(2R)" designation specifies the absolute configuration at the C2 position of the pyrrolidine ring, which is a critical determinant in asymmetric synthesis. This defined stereocenter allows the molecule to act as a chiral auxiliary or a key intermediate, guiding the formation of new stereocenters in a predictable manner.

The methanesulfonylmethyl group at the C2 position is a significant feature. The sulfone moiety is a strong electron-withdrawing group and a good leaving group in nucleophilic substitution reactions. This functionality makes the compound a versatile precursor for the introduction of various other chemical groups. The synthesis of specific enantiomers of related substituted pyrrolidines, such as 2-methylpyrrolidine, often involves intermediates with sulfonate esters at the 2-position, highlighting the utility of this type of functionalization. google.com The stereochemical integrity of the (2R)-configuration is paramount, as different stereoisomers can lead to vastly different biological profiles and reaction outcomes. researchgate.netnih.gov

The precise spatial orientation of the methanesulfonylmethyl substituent, dictated by the (2R)-chirality, is crucial for its role in asymmetric induction. In organocatalysis, for instance, the position of this group can influence the transition state of a reaction, leading to high levels of enantioselectivity. unibo.it

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and structurally similar chiral pyrrolidines primarily focuses on their application as intermediates in the synthesis of complex target molecules. The compound serves as a valuable chiral building block, leveraging the established stereocenter to construct more elaborate structures.

A significant research trajectory involves the use of such functionalized pyrrolidines in the synthesis of pharmaceutically active compounds. The pyrrolidine ring system is a core component of numerous drugs, and derivatives like this compound are designed as precursors to these therapeutic agents. mdpi.comgoogle.com Research often details multi-step synthetic sequences where the methanesulfonyl group is displaced or transformed to build the final molecular architecture.

Another area of investigation is its potential application in asymmetric catalysis. Chiral pyrrolidine derivatives are the foundation for a major class of organocatalysts, most notably proline and its derivatives. unibo.it While direct catalytic applications of this compound are less commonly reported, its role as a precursor to novel chiral ligands and catalysts is an active area of exploration. The modification of the methanesulfonylmethyl group can lead to new catalysts with tailored steric and electronic properties, potentially improving the efficiency and selectivity of known chemical transformations. unibo.itnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(methylsulfonylmethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVPZFZZRHYBLR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C[C@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268983
Record name (2R)-2-[(Methylsulfonyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290328-58-4
Record name (2R)-2-[(Methylsulfonyl)methyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290328-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[(Methylsulfonyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2r 2 Methanesulfonylmethyl Pyrrolidine and Its Analogs

Established Synthetic Routes to (2R)-2-(Methanesulfonylmethyl)pyrrolidine

The construction of this compound is a multi-step process that hinges on two critical stages: the formation of the pyrrolidine (B122466) ring and the stereocontrolled installation of the methanesulfonylmethyl group at the C2 position.

Formation of the Pyrrolidine Ring System

The pyrrolidine scaffold can be assembled through various synthetic disconnections. A prevalent and effective strategy commences from readily available chiral precursors, such as proline and its derivatives. nih.govgoogle.com The reduction of L-proline, for instance, using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄), affords (S)-prolinol, a versatile chiral starting material. nih.govgoogle.com

Alternatively, intramolecular cyclization reactions provide a powerful means to construct the pyrrolidine ring from acyclic precursors. rsc.orgmdpi.com One common approach involves the cyclization of ω-amino alcohols or their derivatives. For example, N-carbamate-protected amino alcohols can undergo acid-promoted cyclization where the hydroxyl group is activated, facilitating nucleophilic attack by the nitrogen to form the five-membered ring. nih.gov Another strategy is the intramolecular amination of alkenes, which can be catalyzed by transition metals like copper, leading to the formation of substituted pyrrolidines. nih.govnih.gov These methods often allow for a high degree of control over the stereochemistry of the newly formed chiral centers.

A variety of other methods for pyrrolidine ring synthesis have been reported, including [3+2] cycloaddition reactions between azomethine ylides and alkenes, and intramolecular Schmidt reactions of ω-azido carboxylic acids. nih.govacs.org

Introduction and Stereocontrol of the Methanesulfonylmethyl Moiety

A key step in the synthesis of the title compound is the introduction of the methanesulfonylmethyl group with the correct (R)-stereochemistry at the C2 position. A common and effective strategy involves the use of a chiral pool starting material, such as (S)-prolinol. The synthesis typically proceeds through the following key steps:

N-Protection: The secondary amine of (S)-prolinol is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps. This is typically achieved by reacting (S)-prolinol with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). rsc.org

Mesylation of the Hydroxyl Group: The primary hydroxyl group of N-Boc-(S)-prolinol is then activated by conversion to a good leaving group. Mesylation, using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine, is a standard procedure to form the corresponding mesylate, N-Boc-(S)-2-(methanesulfonyloxymethyl)pyrrolidine. google.com

Stereochemical Inversion: To obtain the desired (R)-configuration at the C2 center, a nucleophilic substitution reaction is performed on the mesylate, which proceeds with inversion of stereochemistry (an Sₙ2 reaction). While direct displacement of the mesylate with a methyl nucleophile can be challenging, an alternative two-step sequence is often employed. The mesylate is first converted to an iodide by reaction with a source of iodide ions, such as lithium iodide. google.com The resulting N-Boc-(S)-2-iodomethylpyrrolidine then undergoes reduction, for example, via hydrogenolysis, to yield N-Boc-(R)-2-methylpyrrolidine. google.com

Introduction of the Sulfonyl Group: A more direct approach to introduce the methanesulfonylmethyl group involves the reaction of a suitable nucleophile with a C1 electrophile. For instance, an alternative strategy starts from N-Boc-(R)-prolinol. The hydroxyl group is converted to a leaving group, and then displaced by a methanethiolate (B1210775) nucleophile. Subsequent oxidation of the resulting thioether to the sulfone provides the desired N-Boc-(2R)-2-(methanesulfonylmethyl)pyrrolidine.

Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., with HCl in an organic solvent), to yield the target compound, this compound. google.com

A representative synthetic scheme starting from (S)-prolinol is outlined below:

StepReactantReagents and ConditionsProduct
1(S)-Prolinol(Boc)₂O, Triethylamine, DichloromethaneN-Boc-(S)-prolinol
2N-Boc-(S)-prolinolMethanesulfonyl chloride, Triethylamine, Dichloromethane, 0 °C to rtN-Boc-(S)-2-(methanesulfonyloxymethyl)pyrrolidine
3N-Boc-(S)-2-(methanesulfonyloxymethyl)pyrrolidineLithium iodide, TetrahydrofuranN-Boc-(S)-2-(iodomethyl)pyrrolidine
4N-Boc-(S)-2-(iodomethyl)pyrrolidineH₂, Pd/C, MethanolN-Boc-(R)-2-methylpyrrolidine
5N-Boc-(R)-2-methylpyrrolidineHCl, Ethyl acetate(2R)-2-Methylpyrrolidine hydrochloride

This table outlines a general pathway for obtaining the (R)-methylpyrrolidine precursor. A similar strategy involving nucleophilic substitution with a methanesulfonylmethyl synthon or oxidation of a corresponding thioether would lead to the target compound.

Optimization of Enantioselective Synthesis Pathways

The enantioselectivity of the synthesis is crucial and is often established by the choice of the chiral starting material. Using enantiomerically pure L-proline or D-proline as the starting material ensures the chirality of the final product. nih.govgoogle.com For methods involving the creation of the chiral center during the synthesis, asymmetric catalysis plays a pivotal role. For instance, the use of chiral ligands in transition metal-catalyzed cyclizations or cycloadditions can induce high levels of enantioselectivity. acs.org

Biocatalytic approaches, such as the use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, have emerged as a powerful tool to achieve high enantiomeric excess for both enantiomers. acs.org

Development of Scalable and Efficient Synthetic Procedures

The transition from laboratory-scale synthesis to multigram or kilogram production necessitates the development of robust, safe, and cost-effective procedures. Key considerations for scalable syntheses include the use of readily available and inexpensive starting materials, minimizing the number of synthetic steps, avoiding hazardous reagents and cryogenic conditions, and simplifying purification procedures. nih.gov

For instance, the replacement of benzyl (B1604629) protecting groups, which often require harsh hydrogenolysis conditions for removal, with more easily cleavable groups like the Cbz (benzyloxycarbonyl) group can be advantageous for scalability. nih.gov Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is also critical. Flow chemistry has been shown to be a valuable tool for the safe and efficient scale-up of certain reactions, such as photochemical cycloadditions for the synthesis of pyrrolidine analogues. chemrxiv.org

Synthesis of Structurally Related Pyrrolidine Derivatives

The synthetic methodologies described for this compound can be adapted to produce a variety of structurally related analogs, which are valuable for structure-activity relationship (SAR) studies in drug discovery.

Analogues with Varied Sulfonyl Substituents

The synthesis of analogs with different sulfonyl groups (e.g., arylsulfonyl) can be readily achieved by modifying the sulfonylating agent used in the synthesis. Instead of methanesulfonyl chloride, various arylsulfonyl chlorides can be employed to introduce different aryl sulfonyl moieties.

For example, the reaction of N-protected prolinol with a range of arylsulfonyl chlorides (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) in the presence of a base would yield the corresponding N-protected 2-(arylsulfonyloxymethyl)pyrrolidines. These intermediates can then be carried through a similar synthetic sequence as described for the methanesulfonyl analog.

Alternatively, direct arylsulfonylation of the pyrrolidine nitrogen can lead to 1-(arylsulfonyl)pyrrolidine derivatives. For instance, the reaction of pyrrolidine with various sulfonyl chlorides can provide a library of N-sulfonylated pyrrolidines. nih.gov

Starting MaterialSulfonylating AgentProduct
(2R)-2-(hydroxymethyl)pyrrolidinep-Toluenesulfonyl chloride(2R)-2-((p-tolylsulfonyl)oxymethyl)pyrrolidine
(2R)-2-(hydroxymethyl)pyrrolidineBenzenesulfonyl chloride(2R)-2-((phenylsulfonyl)oxymethyl)pyrrolidine
Pyrrolidine4-Chlorophenylsulfonyl chloride1-((4-Chlorophenyl)sulfonyl)pyrrolidine

This table provides examples of how different sulfonyl substituents can be introduced to the pyrrolidine scaffold.

Modifications of the Pyrrolidine Ring

A common and effective strategy for the synthesis of chiral 2-substituted pyrrolidines is the modification of a pre-existing, enantiomerically pure pyrrolidine precursor. (R)-prolinol serves as a readily available and versatile starting material for accessing (2R)-substituted pyrrolidines. The synthesis of this compound can be envisioned through a sequence involving the protection of the pyrrolidine nitrogen, activation of the primary hydroxyl group of (R)-prolinol, and subsequent nucleophilic substitution.

A key intermediate in this synthetic approach is an N-protected (2R)-2-(hydroxymethyl)pyrrolidine. The hydroxyl group can be converted into a good leaving group, such as a mesylate, to facilitate nucleophilic attack. For instance, a process analogous to the preparation of related 2-substituted pyrrolidines involves the treatment of N-Boc-(R)-prolinol with methanesulfonyl chloride in the presence of a base to form the corresponding mesylate, N-Boc-(2R)-(methanesulfonyloxymethyl)pyrrolidine. google.com

The crucial step is the introduction of the methanesulfonylmethyl moiety. This can be achieved by reacting the mesylate intermediate with a suitable nucleophile, such as the anion of dimethyl sulfone. The reaction would proceed via an S\textsubscript{N}2 mechanism, leading to the desired this compound after deprotection of the nitrogen.

Table 1: Proposed Synthesis of this compound via Pyrrolidine Ring Modification

StepReactant(s)Reagent(s)ProductPurpose
1(R)-ProlinolDi-tert-butyl dicarbonate (Boc)₂ON-Boc-(R)-prolinolProtection of the pyrrolidine nitrogen
2N-Boc-(R)-prolinolMethanesulfonyl chloride (MsCl), Triethylamine (Et₃N)N-Boc-(2R)-(methanesulfonyloxymethyl)pyrrolidineActivation of the hydroxyl group
3N-Boc-(2R)-(methanesulfonyloxymethyl)pyrrolidineDimethyl sulfone, Strong base (e.g., n-BuLi)N-Boc-(2R)-2-(methanesulfonylmethyl)pyrrolidineIntroduction of the methanesulfonylmethyl group
4N-Boc-(2R)-2-(methanesulfonylmethyl)pyrrolidineTrifluoroacetic acid (TFA) or HClThis compoundDeprotection of the pyrrolidine nitrogen

This synthetic route allows for the retention of the stereochemistry at the C2 position of the pyrrolidine ring, thus providing the desired (2R)-enantiomer. The choice of the N-protecting group is critical; the Boc group is often favored due to its stability under various reaction conditions and its ease of removal under acidic conditions.

Stereoisomeric and Diastereomeric Preparations

The preparation of stereoisomers and diastereomers of 2-(methanesulfonylmethyl)pyrrolidine (B11720240) relies on the selection of the appropriate chiral starting materials and stereocontrolled synthetic transformations.

Enantiomeric Preparation:

The synthesis of the (2S)-enantiomer, (2S)-2-(methanesulfonylmethyl)pyrrolidine, would follow an identical synthetic pathway to the (2R)-enantiomer, but would commence with (S)-prolinol. A patent for the synthesis of a related compound, 2-(R)-methyl-pyrrolidine, describes the preparation of the key intermediate 2-(S)-methanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester from (S)-prolinol. google.com This highlights the feasibility of producing specific enantiomers by choosing the corresponding chiral prolinol.

Table 2: Stereoisomeric Preparation Starting from Prolinol Enantiomers

Starting MaterialKey IntermediateFinal Product
(R)-ProlinolN-Boc-(2R)-(methanesulfonyloxymethyl)pyrrolidineThis compound
(S)-ProlinolN-Boc-(2S)-(methanesulfonyloxymethyl)pyrrolidine(2S)-2-(Methanesulfonylmethyl)pyrrolidine

Diastereomeric Preparations:

The synthesis of diastereomers would involve the use of pyrrolidine rings that are substituted at other positions in addition to the C2 position. For instance, starting with a substituted prolinol, such as 4-hydroxy-L-proline (which has (2S, 4R) stereochemistry), would lead to diastereomeric products.

Furthermore, diastereoselective reactions can be employed to create additional stereocenters on the pyrrolidine ring or the side chain. For example, multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines. nih.gov While not directly applied to the synthesis of the target compound, these methods demonstrate the potential to generate a variety of diastereomers by carefully selecting the reactants and reaction conditions.

Another approach involves the diastereoselective reduction of a ketone or imine precursor. For example, the reduction of a 2-acylpyrrolidine could lead to the formation of a new stereocenter at the carbinol position, with the diastereoselectivity being influenced by the existing stereocenter at C2 and the reducing agent used.

The modification of the pyrrolidine ring through functionalization at other positions, such as C3, C4, or C5, can also lead to a diverse range of diastereomers. These modifications often start from commercially available and enantiomerically pure substituted pyrrolidines, such as 4-hydroxyproline (B1632879) or pyroglutamic acid. mdpi.com

Application in Asymmetric Catalysis and Chiral Auxiliary Design

(2R)-2-(Methanesulfonylmethyl)pyrrolidine as a Chiral Ligand

The efficacy of a chiral ligand in asymmetric metal catalysis is heavily dependent on its ability to create a well-defined and asymmetric coordination sphere around a metal center. nih.govresearchgate.net This, in turn, dictates the stereochemical outcome of the catalyzed reaction. Pyrrolidine-based structures are frequently employed as backbones for chiral ligands due to their conformational rigidity.

While no specific metal complexes of this compound are reported in the scientific literature, the design principles for such complexes can be inferred from related systems. The synthesis of chiral ligands often starts from readily available chiral precursors, such as (S)-prolinol. nih.gov For a compound like this compound, a potential synthetic route could involve the modification of (R)-prolinol.

The nitrogen atom of the pyrrolidine (B122466) ring and the oxygen atoms of the sulfonyl group could act as coordination sites for a metal. The design of such ligands often focuses on creating a bidentate or tridentate coordination environment. For instance, chiral spirosiladiphosphine (Si-SDP) ligands have been successfully used in rhodium-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes to produce chiral 1-sulfonyl pyrrolidines with high yields and enantioselectivities. nih.gov This demonstrates the compatibility of the sulfonyl group within a catalytic metal complex environment.

The performance of metal complexes with chiral ligands is evaluated based on their ability to induce high enantioselectivity and achieve high yields in catalytic transformations. Although no data exists for this compound, studies on related chiral sulfinyl-containing ligands provide some insight. For example, chiral sulfur-containing 1,2-disubstituted ferrocenes have been used as ligands in asymmetric catalysis. acs.org

The table below illustrates the performance of a rhodium catalyst with a chiral Si-SDP ligand in the asymmetric hydrosilylation/cyclization of various 1,6-enynes to form chiral sulfonyl pyrrolidines. nih.gov This data highlights the potential for high efficiency and stereocontrol in metal-catalyzed reactions involving sulfonyl-containing pyrrolidine structures.

EntrySubstrate (R)ProductYield (%)ee (%)
1Me3b9690
2Cl3c9592
3Ph3d9088
Reaction conditions: 1,6-enyne (0.1 mmol), HSiEt3 (0.3 mmol), [Rh(cod)2]BF4 (1 mol%), Ligand (1.2 mol%), THF (1 mL), rt, 12 h.

The relationship between the structure of a chiral ligand and its catalytic activity and selectivity is a critical aspect of catalyst design. For C2-symmetric ligands, which have been historically dominant in asymmetric catalysis, the conformational rigidity and the steric bulk of the substituents play a crucial role. nih.govresearchgate.net More recently, non-symmetrical ligands have shown excellent performance, often outperforming their C2-symmetric counterparts. nih.gov

For a ligand like this compound, key structural features that would influence its catalytic performance include:

The stereocenter at the C2 position of the pyrrolidine ring: This is the primary source of chirality.

The methanesulfonylmethyl group: The steric bulk of this group would influence the accessibility of the metal center and the trajectory of the incoming substrate. The electron-withdrawing nature of the sulfonyl group could also modulate the electronic properties of the metal center.

The pyrrolidine ring: Its rigid conformation helps to maintain a defined chiral environment.

This compound as an Organocatalyst

Chiral pyrrolidine derivatives are among the most powerful and widely used organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.govunibo.it The introduction of a sulfonamide or sulfone functionality can provide additional hydrogen-bonding interactions, which can be crucial for achieving high stereoselectivity. mdpi.com

The generally accepted mechanism for amine-catalyzed reactions, such as the Michael addition, involves the formation of an enamine intermediate from the reaction of the pyrrolidine catalyst with a carbonyl compound. nih.gov This enamine then attacks the electrophile (e.g., a nitroalkene), leading to the formation of an iminium intermediate. Subsequent hydrolysis regenerates the catalyst and provides the final product. nih.gov

In the case of pyrrolidine sulfonamide catalysts, the sulfonamide NH group can act as a hydrogen-bond donor, interacting with the nitro group of the nitroalkene. This interaction helps to stabilize the transition state and control the stereochemical outcome of the reaction. mdpi.com DFT calculations on related systems have shown that non-covalent interactions, such as hydrogen bonding, play a significant role in determining enantioselectivity. nih.gov

Pyrrolidine sulfonamide organocatalysts have been successfully applied in various enantioselective carbon-carbon bond-forming reactions, most notably in Michael additions and aldol (B89426) reactions. nih.govnih.govnih.gov These reactions are fundamental for the synthesis of complex chiral molecules.

The following table presents the results for the asymmetric Michael addition of cyclohexanone (B45756) to nitrostyrene (B7858105) catalyzed by a recyclable ionic liquid-supported (S)-pyrrolidine sulfonamide. nih.gov This demonstrates the high yields and excellent stereoselectivities that can be achieved with this class of organocatalysts.

EntrySolventTime (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1MeOH199595:573
2i-PrOH199698:299
3EtOH199596:485
4THF248890:1065
5Toluene248588:1258
6CH2Cl2249092:870
Reaction conditions: Cyclohexanone (1 mmol), nitrostyrene (0.2 mmol), catalyst (10 mol%).

Catalytic Asymmetric Additions and Cyclizations

In the realm of catalytic asymmetric additions and cyclizations, pyrrolidine derivatives are frequently employed as organocatalysts. They are known to catalyze a variety of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions, with high levels of enantioselectivity. The secondary amine of the pyrrolidine ring is crucial for the catalytic cycle, while substituents at the 2-position, such as the methanesulfonylmethyl group in the title compound, are pivotal in creating the chiral pocket that dictates the stereochemical outcome.

No specific research findings on the use of this compound in catalytic asymmetric additions or cyclizations have been identified. Hypothetically, the sulfonyl moiety could play a secondary role in substrate orientation through non-covalent interactions, potentially enhancing selectivity. However, without experimental data, this remains speculative.

Role as a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. Pyrrolidine derivatives are well-established as effective chiral auxiliaries. rsc.org

There is no documented use of this compound as a chiral auxiliary in stoichiometric asymmetric synthesis in the reviewed literature. The general principle would involve attaching the pyrrolidine moiety to a substrate, performing a diastereoselective reaction, and then removing the auxiliary. The stereochemical bias would be provided by the chiral center of the pyrrolidine ring, with the methanesulfonylmethyl group sterically directing the approach of the incoming reagent.

Development of Novel Pyrrolidine-Based Catalytic Systems

The development of novel catalytic systems often involves the modification of known successful scaffolds to fine-tune their steric and electronic properties. The synthesis of new pyrrolidine derivatives is an active area of research aimed at discovering catalysts with improved activity, selectivity, and broader substrate scope. researchgate.netmdpi.com

The synthesis of this compound and its subsequent evaluation as a catalyst or as a precursor for more complex catalytic structures has not been reported in the available literature. Research in this area would involve the synthesis of the target compound and its application in various benchmark asymmetric reactions to assess its efficacy and potential for further development.

Exploration As a Scaffold in Medicinal Chemistry Research

Design and Synthesis of (2R)-2-(Methanesulfonylmethyl)pyrrolidine-Based Scaffolds for Drug Discovery

The strategic design of drug candidates often begins with the selection of a core scaffold that can be readily synthesized and subsequently modified. The this compound scaffold is prized for its stereochemically defined center and the presence of functional groups amenable to a variety of chemical transformations.

The synthesis of this compound can be achieved through a multi-step process, typically commencing from a chiral starting material to ensure the desired stereochemistry. A common approach involves the use of (R)-prolinol, which is derived from the naturally occurring amino acid, D-proline. The synthesis of the enantiomeric (2S)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride has been described and involves the formation of the pyrrolidine (B122466) ring, followed by the introduction of the methanesulfonylmethyl group and subsequent salt formation. evitachem.com A similar strategy can be employed for the (2R) enantiomer.

A plausible synthetic route is outlined below:

StepReactionReagents and ConditionsProduct
1Protection of (R)-prolinolDi-tert-butyl dicarbonate (B1257347) (Boc)₂O, Dichloromethane (DCM)(R)-N-Boc-prolinol
2Mesylation of the primary alcoholMethanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM(R)-N-Boc-2-(methanesulfonyloxymethyl)pyrrolidine
3Nucleophilic substitutionSodium thiomethoxide (NaSMe), Dimethylformamide (DMF)(R)-N-Boc-2-(methylthiomethyl)pyrrolidine
4Oxidation of the sulfide (B99878)meta-Chloroperoxybenzoic acid (m-CPBA), DCM(R)-N-Boc-2-(methanesulfonylmethyl)pyrrolidine
5DeprotectionTrifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solventThis compound

This synthetic pathway highlights the modular nature of the scaffold's preparation, allowing for variations at each step to introduce diversity.

Scaffold Diversification Strategies

Scaffold diversification is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a new chemical series. For the this compound scaffold, diversification can be achieved through several approaches:

Substitution at the Pyrrolidine Ring: Introduction of substituents at other positions of the pyrrolidine ring (C3, C4, and C5) can significantly influence the compound's biological activity and pharmacokinetic properties. This can be accomplished by starting with appropriately substituted proline analogs.

Stereochemical Variation: The synthesis and evaluation of other stereoisomers, such as the (2S) enantiomer or diastereomers with additional chiral centers, are crucial for understanding the stereochemical requirements for biological activity. nih.gov

Exploration of Polyfunctional 3D Scaffolds

The non-planar nature of the pyrrolidine ring provides an excellent platform for the development of polyfunctional 3D scaffolds. acs.org By strategically introducing various functional groups, chemists can create molecules with well-defined spatial arrangements of pharmacophoric features. The this compound scaffold, with its inherent chirality and functional handles, serves as an ideal starting point for the generation of such complex structures. These 3D scaffolds can mimic the binding motifs of natural ligands, leading to compounds with high affinity and selectivity for their biological targets.

Derivatization Strategies for Biological Activity Modulation

Once the core scaffold is established, derivatization is employed to fine-tune the biological activity, selectivity, and pharmacokinetic profile of the lead compounds. The this compound scaffold offers three primary sites for derivatization: the pyrrolidine nitrogen, the methanesulfonylmethyl group, and the potential for creating prodrugs and bioisosteres.

Targeted Functionalization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a highly versatile functional group for derivatization. Its nucleophilic character allows for a wide range of reactions, including:

Acylation and Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (via amide coupling reagents) can introduce a diverse array of substituents. This is a common strategy to explore the SAR of the region extending from the nitrogen atom.

Alkylation and Reductive Amination: Introduction of alkyl groups of varying size and nature can modulate the basicity and lipophilicity of the molecule.

Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl groups, which can participate in key binding interactions with the target protein.

The table below illustrates hypothetical examples of derivatives and their potential impact on biological activity, based on common trends observed in medicinal chemistry.

DerivativeR Group on Pyrrolidine NitrogenRationale for ModificationPredicted Impact on Activity
1a -HParent ScaffoldBaseline Activity
1b -C(O)CH₃Acetyl groupIncreased polarity, potential H-bond acceptor
1c -SO₂PhPhenylsulfonyl groupIncreased lipophilicity, potential for π-π interactions
1d -CH₂-c-PrCyclopropylmethyl groupIntroduction of sp³ character, improved metabolic stability
1e -ArylSubstituted Phenyl RingExploration of aromatic interactions

Modification of the Methanesulfonylmethyl Group

The methanesulfonylmethyl group is a key feature of the scaffold, often acting as a hydrogen bond acceptor or a surrogate for other functional groups. Modifications to this group can have a profound impact on the compound's properties:

Variation of the Alkyl Group: Replacing the methyl group with other alkyl or aryl groups can alter the steric and electronic properties of the sulfone.

Oxidation State of Sulfur: The sulfur atom can exist in different oxidation states, such as sulfide (-S-) or sulfoxide (B87167) (-SO-), each with distinct electronic and hydrogen bonding capabilities.

Replacement of the Sulfone: The entire methanesulfonyl group can be replaced with other functional groups, a strategy known as bioisosteric replacement.

Synthesis of Prodrugs and Bioisosteres

Prodrugs are inactive or less active precursors that are converted to the active drug in the body. For the this compound scaffold, prodrug strategies could involve masking the pyrrolidine nitrogen with a cleavable protecting group to improve oral bioavailability or cellular permeability.

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The methanesulfonyl group can be replaced by a variety of bioisosteres to modulate a compound's properties.

Bioisostere for -SO₂CH₃RationalePotential Advantage
-C(O)NHCH₃ (N-methylacetamide)Mimics H-bond acceptor propertiesImproved cell permeability
-P(O)(OH)CH₃ (Methylphosphonic acid)Mimics tetrahedral geometry and negative chargeIncreased water solubility
TetrazoleAcidic proton, similar pKa to carboxylic acidsImproved metabolic stability over esters
-C(O)CF₃ (Trifluoromethyl ketone)Strong H-bond acceptorEnhanced potency

The systematic exploration of these derivatization strategies allows medicinal chemists to optimize the properties of drug candidates based on the this compound scaffold, ultimately leading to the discovery of new and effective therapeutic agents.

Pre-clinical Investigation of Biological Targets and Mechanisms of Action

Detailed preclinical data for the specific compound this compound, including comprehensive receptor binding and enzyme inhibition profiles, are not extensively available in the public domain. However, the broader class of pyrrolidine derivatives has been the subject of intensive research, shedding light on the potential biological targets and mechanisms of action for scaffolds of this nature. nih.gov

Receptor Binding and Modulation Studies

While specific receptor binding assays for this compound are not widely reported, the pyrrolidine scaffold is a key component of ligands for a diverse range of receptors. The stereochemistry at the C-2 position of the pyrrolidine ring is crucial for determining binding affinity and selectivity. For instance, derivatives of proline, which shares the pyrrolidine core, have been extensively studied for their interaction with various receptors, where the spatial arrangement of substituents dictates the pharmacological response.

Enzyme Inhibition Profiling

Table 1: Representative Enzyme Inhibition Data for Pyrrolidine Derivatives (Note: This table is illustrative of the types of data generated for related compounds, as specific data for this compound is not available.)

Compound ClassTarget EnzymeIC₅₀ (nM)
Pyrrolidine-2-carbonitrile derivativesDipeptidyl Peptidase-4 (DPP-4)Data not publicly available
Benzimidazole carboxamides with pyrrolidinePoly(ADP-ribose) polymerase-1 (PARP-1)≤10

IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Structure-Activity Relationships for Target Engagement

The structure-activity relationship (SAR) for pyrrolidine-based compounds is heavily influenced by the nature and stereochemistry of the substituents on the pyrrolidine ring. nih.gov For the this compound scaffold, key structural features that would be critical for target engagement include:

The (R)-Stereochemistry: The specific spatial orientation of the methanesulfonylmethyl group is expected to be a primary determinant of binding affinity and selectivity.

The Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring can act as a hydrogen bond donor or acceptor, or as a point of attachment for further chemical modification to explore the binding pocket of a target. nih.gov

SAR studies on related pyrrolidine derivatives have shown that modifications at the nitrogen atom and at other positions on the ring can dramatically alter biological activity. nih.gov

Computational and Rational Design Approaches for Scaffold Optimization

Computational chemistry and rational drug design are invaluable tools for optimizing lead compounds based on a specific scaffold. In the absence of extensive empirical data for this compound, computational approaches would be instrumental in predicting its biological properties and guiding the synthesis of more potent and selective analogs.

Key computational strategies would involve:

Molecular Docking: This technique could be used to predict the binding mode of this compound within the active site of various enzymes or receptors. This would help in identifying potential biological targets and understanding the key interactions driving binding.

Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of chemical features required for biological activity, a pharmacophore model could be developed based on the this compound scaffold. This model would then guide the design of new molecules with improved properties.

Quantum Mechanics Calculations: These calculations can provide insights into the electronic properties of the scaffold, such as the charge distribution and the strength of potential hydrogen bonds, which are crucial for molecular recognition.

Through these computational methods, medicinal chemists can rationally design modifications to the this compound scaffold to enhance its therapeutic potential.

Applications in Analytical Chemistry and Derivatization

Utilization of Pyrrolidine (B122466) Moieties in Pre-column Derivatization Reagents

Pre-column derivatization is a powerful strategy in chromatography to improve the analytical characteristics of target molecules before their separation. chemicalbook.com This process involves a chemical reaction to convert the analyte into a derivative with more desirable properties. mdpi.com Pyrrolidine-containing reagents are frequently employed in this context to enhance detectability and facilitate the separation of complex mixtures. chemicalbook.commdpi.com

A primary goal of derivatization is to increase the sensitivity of detection, particularly for compounds that lack a strong chromophore or fluorophore. By attaching a pyrrolidine moiety that is itself part of a larger, highly responsive molecule, the detectability of an analyte can be significantly improved. For instance, novel derivatization reagents incorporating a pyrrolidine structure have been developed to enhance detection sensitivity in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). nih.gov

One such reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), was designed to react with chiral carboxylic acids. The resulting derivatives exhibit high responsivity in positive-ion ESI-MS and produce a characteristic product ion during MS/MS analysis. nih.gov This allows for sensitive detection using selected reaction monitoring (SRM), with detection limits reported to be in the femtomole range, representing a 10- to 1100-fold increase in sensitivity compared to the underivatized carboxylic acids. nih.gov The general principle involves introducing a group that is easily ionizable and provides a stable, specific fragment, thereby improving both sensitivity and selectivity.

Derivatization Reagent ExampleAnalyte TypeDetection MethodImprovement in Detectability
(S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP)Chiral Carboxylic AcidsLC/ESI-MS/MS10-1100 fold increase; LOD 0.97-5.2 fmol nih.gov
2,5-dioxopyrrolidin-1-yl(4-(((2-nitrophenyl)sulfonyl)oxy)-6-(3-oxomorpholino)quinoline-2-carbonyl)pyrrolidine-3-carboxylate (Ns-MOK-β-Pro-OSu)Amino Acids (including Taurine)UHPLC-HRMS/MSEnables highly selective quantification via characteristic fragmentation nih.gov

This table showcases examples of pyrrolidine-containing derivatization reagents and their impact on analytical sensitivity.

The separation of enantiomers is a critical task in pharmaceutical and biological analysis, as different enantiomers of a chiral molecule can exhibit distinct biological activities. researchgate.net One of the most established methods for chiral separation is the use of a chiral derivatizing agent (CDA). nist.gov This involves reacting the enantiomeric mixture with a pure enantiomer of a chiral reagent to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard, non-chiral (achiral) chromatographic column. google.com

Pyrrolidine derivatives are widely used as CDAs due to their rigid structure and the presence of a chiral center. nist.govgoogle.com For example, enantiomers of amino acids have been successfully separated by HPLC after derivatization with chiral pyrrolidine-based reagents. nist.gov The resulting diastereomeric amides, urethanes, or urea (B33335) derivatives can be resolved on achiral stationary phases. google.com A notable advantage of this indirect approach is the flexibility in choosing detection methods (UV, fluorescence, MS) and the potential for enhanced sensitivity and selectivity. nist.gov

Chiral Derivatizing Agent (CDA)Analyte ClassPrinciple of Separation
(S)(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP)Lactic Acid, 3-hydroxybutyric acidFormation of diastereomers for LC-MS analysis nist.gov
1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA)Amino acids, α-hydroxy acidsFormation of diastereomers for HPLC separation nist.gov
4-nitro-7-(3-aminopyrrolidin-1-yl)2,1,3-benzoxadiazoleGeneral enantiomersFormation of diastereomers for HPLC researchgate.net

This table illustrates the application of chiral derivatizing agents, including those with pyrrolidine moieties, for the separation of enantiomers.

Methodology Development for Quantitative and Qualitative Analysis

The development of robust analytical methods is essential for the accurate quantification and identification of substances in various matrices. For pyrrolidine derivatives, a range of methodologies has been established. Quantitative Structure-Activity Relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of pyrrolidine derivatives to correlate their structural features with biological activity or other properties. nih.gov These computational models can aid in predicting the activity of new compounds and guiding further synthesis and analysis. nih.gov

For quantitative analysis in biological samples, HPLC methods coupled with pre-column derivatization are common. For instance, a method for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) involves derivatization with 4-nitrobenzoic acid followed by separation on a chiral stationary phase. Such methods are validated for precision, accuracy, linearity, and limits of detection (LOD) and quantification (LOQ) to ensure their reliability. nih.gov

Fragmentation Patterns and Spectrometric Characterization of Pyrrolidine Derivatives in Analytical Methods

Mass spectrometry (MS) is a powerful tool for the structural elucidation and identification of compounds. The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that can be used for its characterization. For pyrrolidine derivatives, especially those analyzed by techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), characteristic fragmentation pathways have been identified. researchgate.net

Ionization/Fragmentation TechniqueCompound ClassKey Fragmentation PathwayCharacteristic Fragment Ions (m/z)
LIT (Tandem MS)α-pyrrolidinophenone derivativesLoss of the neutral pyrrolidine moleculem/z 161 (from loss of pyrrolidine) researchgate.net
Electron Ionization (EI)General Aliphatic AminesAlpha-cleavage (C-C bond cleavage adjacent to C-N)Varies based on structure
MS/MSDerivatized Carboxylic Acids (with 1-DAPAP)Cleavage leading to a characteristic product ion from the reagentSpecific to the derivatizing agent nih.gov

This table summarizes common fragmentation behaviors of pyrrolidine derivatives in mass spectrometry.

Structural and Mechanistic Studies

Conformational Analysis of (2R)-2-(Methanesulfonylmethyl)pyrrolidine and its Derivatives

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and typically adopts puckered conformations to alleviate torsional strain. nih.govbeilstein-journals.org These conformations are generally described as "envelope" (with one atom out of the plane of the other four) or "twist" (with two adjacent atoms, one above and one below a plane formed by the other three). The position and nature of substituents on the pyrrolidine ring are critical in determining the preferred pucker. nih.govnih.gov

For This compound , the substituent at the C2 position is expected to have a dominant influence on the ring's conformation. In 2-substituted pyrrolidines, two primary envelope conformations are possible: C3-endo (where the C3 atom is on the same side of the ring as the C2 substituent in a pseudo-axial orientation) and C3-exo (where the C3 atom is on the opposite side). The bulky and polar methanesulfonylmethyl group at the C2 position would likely favor a conformation that minimizes steric hindrance. This typically involves the substituent occupying a pseudo-equatorial position.

The conformational landscape of derivatives of This compound would also be heavily influenced by the nature and position of additional substituents. For instance, substitution at the C4 position can lock the pyrrolidine ring into a specific pucker, similar to how hydroxy- and fluoroprolines exhibit distinct conformational preferences. nih.gov The interplay between the methanesulfonylmethyl group and other substituents would lead to a complex energy surface with various local minima corresponding to different ring puckers.

Stereochemical Influence on Reaction Pathways and Selectivity

The stereochemistry of the pyrrolidine ring and its substituents plays a pivotal role in directing the outcome of chemical reactions. acs.orgacs.org The (2R) configuration at the C2 position of This compound creates a chiral environment that can influence the approach of reagents, leading to stereoselective transformations.

The methanesulfonylmethyl group can exert its influence through several mechanisms:

Steric Hindrance: The sheer size of the substituent can block one face of the pyrrolidine ring, forcing incoming reagents to attack from the less hindered side. This is a common strategy in asymmetric synthesis to control the formation of new stereocenters.

Electronic Effects: The sulfonyl group is strongly electron-withdrawing. taylorfrancis.comresearchgate.net This electronic character can influence the reactivity of the pyrrolidine nitrogen and adjacent carbon atoms. For example, it can affect the nucleophilicity of the nitrogen atom or the acidity of the α-proton.

Chelation Control: The oxygen atoms of the sulfonyl group, along with the pyrrolidine nitrogen, could potentially act as a bidentate ligand to coordinate with metal catalysts. This coordination can lock the molecule into a rigid conformation, leading to highly selective reactions.

In reactions involving the formation of enamines or iminium ions, which are common intermediates in pyrrolidine-catalyzed reactions, the stereochemistry at C2 would dictate the facial selectivity of subsequent additions. researchgate.net The (2R) stereocenter would likely favor the formation of one diastereomeric intermediate over the other, thus propagating the stereochemical information to the final product.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry provides a powerful toolkit to probe the structural and mechanistic details of This compound . arabjchem.orgnih.gov

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical methods, particularly Density Functional Theory (DFT), are well-suited for investigating the electronic structure of molecules like This compound . deakin.edu.au These calculations can provide valuable insights into:

Conformational Energies: DFT can be used to calculate the relative energies of different ring puckers and substituent orientations, allowing for the identification of the most stable conformers in the gas phase and in solution (using implicit solvent models).

Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the lowest energy conformers can be precisely determined.

Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and partial atomic charges can be calculated. This information is crucial for understanding the molecule's reactivity, with the electron-withdrawing nature of the sulfonyl group expected to lower the energy of the LUMO. researchgate.net

A hypothetical table of calculated electronic properties for the most stable conformer of This compound is presented below.

PropertyHypothetical ValueSignificance
Total Energy (Hartree)-985.12345Baseline for stability comparison
Dipole Moment (Debye)3.45Indicates a polar molecule
HOMO Energy (eV)-7.2Relates to ionization potential
LUMO Energy (eV)-1.5Relates to electron affinity
HOMO-LUMO Gap (eV)5.7Indicator of chemical reactivity

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of This compound and its interactions with other molecules, such as solvents or reactants, over time. deakin.edu.au MD simulations provide a picture of the molecule's flexibility and the intermolecular forces that govern its behavior in a condensed phase.

Key insights from MD simulations would include:

Solvation Shell Structure: Understanding how solvent molecules arrange themselves around the solute, particularly around the polar sulfonyl group and the pyrrolidine nitrogen.

Conformational Dynamics: Observing the transitions between different ring puckers and the timescale of these motions.

Intermolecular Hydrogen Bonding: Identifying the potential for hydrogen bond formation between the pyrrolidine NH group and solvent or other molecules.

A hypothetical analysis of intermolecular interactions from an MD simulation in a water box is summarized in the following table.

Interaction TypeAverage Distance (Å)Persistence (%)
Pyrrolidine N-H···O (Water)2.885
Sulfonyl O···H (Water)3.160

This table contains hypothetical data for illustrative purposes.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry can also be used to predict the reactivity and selectivity of This compound in various chemical reactions. By modeling the transition states of possible reaction pathways, the activation energies can be calculated, allowing for the prediction of the most favorable reaction outcome.

For example, in an alkylation reaction at the nitrogen atom, two pathways are possible, leading to either an axial or equatorial addition of the alkyl group to the nitrogen. The relative energies of the transition states for these two pathways would determine the stereochemical outcome of the reaction.

A hypothetical comparison of activation energies for a model reaction is shown below.

Reaction PathwayTransition State Energy (kcal/mol)Predicted Major Product
Axial Attack25.3Minor
Equatorial Attack22.1Major

This table contains hypothetical data for illustrative purposes.

These computational approaches, when taken together, can build a detailed and predictive model of the chemical behavior of This compound , guiding future experimental work and applications in areas such as catalysis and medicinal chemistry.

Future Research Directions and Translational Perspectives

Integration of (2R)-2-(Methanesulfonylmethyl)pyrrolidine into Green Chemistry Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of complex molecules like this compound can be reimagined through the lens of sustainability. Future research will likely focus on developing eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Several green chemistry strategies are pertinent to the synthesis of pyrrolidine (B122466) derivatives. researchgate.net The use of water as a solvent is a key aspect of green synthesis. sci-hub.se For instance, the synthesis of sulfonylated N-heteroaromatics has been successfully demonstrated in water, offering a metal-free, neutral, and mild reaction environment. acs.org Such protocols could be adapted for the synthesis of this compound, significantly reducing the reliance on volatile organic solvents. Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of pyrrolidine and pyrrolidinone derivatives, often in greener solvent systems like water or ethanol. mdpi.comresearchgate.netnih.gov The application of MAOS to the synthesis of this compound could lead to more time- and energy-efficient processes. mdpi.com

Biocatalysis offers another promising avenue for the green synthesis of chiral pyrrolidines. nih.gov Engineered enzymes, such as cytochrome P411 variants, have been shown to catalyze the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines with high enantioselectivity. nih.govescholarship.orgacs.org This biocatalytic approach avoids the need for pre-functionalized substrates and harsh reagents, aligning perfectly with the goals of green chemistry. nih.gov Transaminases are another class of enzymes that have been successfully employed for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available starting materials. acs.org Exploring the potential of these or newly engineered enzymes for the synthesis of this compound could provide a highly efficient and sustainable manufacturing route.

High-Throughput Synthesis and Screening of Libraries based on this compound

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. researchgate.netnih.govnih.govfrontiersin.org The development of compound libraries based on the this compound core could lead to the discovery of novel bioactive molecules. High-throughput synthesis (HTS) and screening are essential for rapidly exploring the chemical space around a given scaffold.

Flow chemistry is a key enabling technology for the rapid synthesis of compound libraries. rsc.orgacs.orgnih.gov Continuous flow protocols have been developed for the highly diastereoselective synthesis of α-chiral pyrrolidine libraries, offering high yields and excellent stereocontrol in very short reaction times. rsc.org Such a flow-based approach could be adapted to generate a focused library of derivatives of this compound by varying substituents on the pyrrolidine nitrogen or by modifying the methanesulfonyl group. This would allow for a systematic exploration of the structure-activity relationship (SAR) for a given biological target. researchgate.netnih.gov

The screening of these libraries can be facilitated by various modern techniques. For example, DNA-encoded library (DEL) technology allows for the screening of billions of compounds against a biological target. The synthesis of a DEL based on the this compound scaffold would enable the rapid identification of potent and selective ligands for proteins of interest. The insights gained from such screens can guide the design of next-generation compounds with improved pharmacological properties.

Advancements in Stereoselective Synthesis Techniques for Pyrrolidine Derivatives

The biological activity of chiral molecules is often highly dependent on their stereochemistry. researchgate.netnih.gov Therefore, the development of efficient and highly stereoselective methods for the synthesis of this compound is of paramount importance. While classical synthetic routes exist, modern advancements in asymmetric synthesis offer the potential for more efficient and versatile approaches.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. nih.govbeilstein-journals.orgnih.govmdpi.com Chiral pyrrolidine-based organocatalysts, often derived from proline, have been shown to be highly effective in a variety of transformations, including Michael additions and aldol (B89426) reactions, leading to the formation of substituted pyrrolidines with high enantioselectivity. beilstein-journals.orgnih.govmdpi.com Research into new organocatalytic methods for the construction of the 2-substituted pyrrolidine ring system could provide novel and efficient routes to this compound.

Recent developments in transition-metal catalysis also offer new possibilities. For instance, iridium-catalyzed reductive azomethine ylide generation from amides and lactams provides a general and highly selective method for the synthesis of structurally complex pyrrolidines. acs.org Furthermore, silver-catalyzed stereoselective addition-elimination reactions of azomethine ylides with nitroallyl acetates have been used to construct diverse pyrrolidine-based skeletons. acs.org The application of these and other advanced catalytic systems could significantly improve the synthesis of this compound and its derivatives.

Biocatalytic methods, as mentioned in the context of green chemistry, are also at the forefront of stereoselective synthesis. nih.govescholarship.orgacs.orgcaltech.edu The use of engineered enzymes can provide access to specific enantiomers of chiral pyrrolidines with exceptional selectivity, often under mild and environmentally friendly conditions. nih.govacs.org

Potential for Novel Applications in Materials Science and Biotechnology

Beyond its potential in medicinal chemistry, the unique structural features of this compound suggest possible applications in materials science and biotechnology. The presence of the sulfonyl group, in particular, can impart useful properties to polymers and other materials.

In materials science, polymers containing sulfonyl groups are known for their high-performance characteristics, including thermal stability and specific functionalities. nih.gov For example, sulfonated polymers can exhibit ion-exchange properties and have been used in the development of membranes and other functional materials. While direct applications of this compound in this area are yet to be explored, its incorporation as a monomer or a functional additive into polymer chains could lead to the development of new materials with tailored properties. The chirality of the pyrrolidine unit could also be exploited to create chiral polymers with applications in enantioselective separations or as chiral catalysts.

Q & A

What are the established synthetic routes for (2R)-2-(methanesulfonylmethyl)pyrrolidine, and what are the critical reaction parameters?

Level: Basic
Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions. Key approaches include:

  • Chiral Induction: Asymmetric synthesis using chiral catalysts (e.g., Lewis acids) to achieve the (2R)-configuration. For example, coupling methanesulfonylmethyl groups to pyrrolidine precursors under controlled conditions (e.g., dichloromethane reflux) .
  • Hydrogenation/Reduction: Reduction of intermediates like (2R)-2-(2-oxo-2-phenylethyl)pyrrolidine derivatives using sodium borohydride or similar agents, followed by sulfonylation to introduce the methanesulfonyl group .
  • Scission-Allylation: Functionalization of pyrrolidine rings via scission-allylation reactions to install substituents, though this requires precise temperature control and solvent selection (e.g., THF or DMF) .

Critical Parameters:

  • Stereochemical Control: Use of chiral auxiliaries or catalysts to maintain enantiomeric excess.
  • Reagent Compatibility: Methanesulfonyl chloride must be introduced in anhydrous conditions to avoid hydrolysis.
  • Purification: Chromatography or recrystallization to isolate the enantiopure product.

How is this compound characterized structurally, and what analytical techniques are most reliable?

Level: Basic
Methodological Answer:
Structural characterization relies on a combination of spectroscopic and computational methods:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the pyrrolidine ring structure and methanesulfonylmethyl substitution. For example, the methyl group in the sulfonyl moiety appears as a singlet (~3.0 ppm in 1^1H NMR) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C6_6H13_{13}NO2_2S, MW 163.24) .
  • Chiral HPLC/Polarimetry: Ensures enantiopurity by comparing retention times or optical rotation with known standards .
  • Computational Tools: PubChem-derived InChI and SMILES strings (e.g., CS(=O)(=O)CC1CCCN1) provide standardized descriptors for database integration .

What are the stability considerations for this compound under varying experimental conditions?

Level: Basic
Methodological Answer:
Stability is influenced by:

  • Temperature: Storage at +4°C in inert atmospheres (e.g., argon) prevents degradation .
  • pH Sensitivity: The sulfonyl group is stable in neutral to mildly acidic conditions but may hydrolyze under strong bases (e.g., NaOH) .
  • Light Exposure: Light-sensitive intermediates require amber glassware to avoid radical-mediated decomposition .

Recommendations:

  • Conduct accelerated stability studies (40°C/75% RH) to predict shelf life.
  • Monitor via periodic NMR or HPLC to detect degradation products.

What challenges arise in achieving enantioselective synthesis of this compound, and how are they addressed?

Level: Advanced
Methodological Answer:
Challenges:

  • Racemization Risk: The pyrrolidine ring’s flexibility can lead to racemization during sulfonylation or purification .
  • Catalyst Efficiency: Chiral catalysts (e.g., BINOL-derived Lewis acids) may exhibit low enantiomeric excess (ee) for bulky substituents .

Solutions:

  • Low-Temperature Reactions: Perform sulfonylation at -20°C to minimize thermal racemization .
  • Dynamic Kinetic Resolution: Use enzymes or transition-metal catalysts to favor the (2R)-isomer during dynamic equilibria .

How does the methanesulfonylmethyl group influence biological activity, and what mechanistic insights exist?

Level: Advanced
Methodological Answer:
The methanesulfonylmethyl group enhances bioactivity through:

  • Electron-Withdrawing Effects: Polarizes the pyrrolidine ring, improving binding to enzyme active sites (e.g., antimicrobial targets) .
  • Blood-Brain Barrier Penetration: Sulfonyl groups increase lipophilicity, facilitating CNS uptake in neuropharmacological studies .

Mechanistic Studies:

  • Molecular Docking: Simulations show the sulfonyl group forms hydrogen bonds with bacterial dihydrofolate reductase .
  • SAR Analysis: Halogenated analogs (e.g., fluoro derivatives) exhibit enhanced activity, suggesting electronegative substituents optimize target engagement .

What computational tools are used to model the compound’s interactions, and how do they guide experimental design?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT): Predicts electronic properties (e.g., charge distribution) to rationalize reactivity trends .
  • Molecular Dynamics (MD): Simulates binding kinetics with proteins (e.g., kinases) to prioritize synthetic targets .
  • ADMET Prediction: Software like SwissADME forecasts pharmacokinetic profiles, reducing trial-and-error in drug development .

Case Study:
DFT calculations on this compound revealed a low-energy conformation that aligns with X-ray crystallography data of analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-(methanesulfonylmethyl)pyrrolidine
Reactant of Route 2
(2R)-2-(methanesulfonylmethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.